Ribavirin-13C5
描述
利巴韦林-13C5 是利巴韦林的稳定同位素标记版本,利巴韦林是一种抗病毒的鸟嘌呤核苷类似物。该化合物主要用作气相色谱法或液相色谱-质谱法定量利巴韦林的内标。 利巴韦林本身因其对各种 RNA 和 DNA 病毒的广谱抗病毒活性而闻名,包括丙型肝炎病毒、人类免疫缺陷病毒和呼吸道合胞病毒 .
准备方法
合成路线和反应条件: 利巴韦林-13C5 的合成涉及将碳-13 同位素掺入利巴韦林分子中。该过程通常从 1,2,4-三唑-3-甲酰胺的化学合成开始,这是一种关键中间体。然后将该中间体进行酶促转糖基化反应,生成利巴韦林-13C5。 来自嗜水气单胞菌的嘌呤核苷磷酸化酶在该反应中经常使用 .
工业生产方法: 利巴韦林-13C5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以实现高产率和纯度。 1,2,4-三唑-3-甲酰胺的化学合成后进行酶促转糖基化反应,确保碳-13 同位素在利巴韦林分子中的特定位置掺入 .
化学反应分析
反应类型: 利巴韦林-13C5 会发生各种化学反应,包括:
氧化: 利巴韦林可以氧化形成各种代谢物。
还原: 还原反应可以改变利巴韦林中的官能团。
取代: 亲核取代反应可以在利巴韦林分子的特定位置发生。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在温和条件下使用叠氮化钠和硫醇等亲核试剂。
科学研究应用
利巴韦林-13C5 具有广泛的科学研究应用,包括:
化学: 用作分析化学中定量利巴韦林的内标。
生物学: 研究其抗病毒特性以及与病毒 RNA 和 DNA 的相互作用。
医学: 研究其治疗丙型肝炎、呼吸道合胞病毒和病毒性出血热等病毒感染的治疗潜力。
工业: 用于抗病毒药物的开发和质量控制 .
作用机制
利巴韦林-13C5 通过模拟鸟嘌呤核苷发挥作用。进入细胞后,它被代谢成活性三磷酸形式,诱导病毒 RNA 链终止并抑制病毒聚合酶。 此外,利巴韦林抑制肌苷单磷酸脱氢酶,导致鸟嘌呤三磷酸池耗竭,这对病毒复制至关重要 .
类似化合物:
利巴韦林: 利巴韦林的非标记版本,广泛用作抗病毒剂。
替卡地森: 另一种具有抗病毒特性的核苷类似物。
克拉屈滨: 一种用于治疗某些癌症和病毒感染的核苷类似物
独特性: 利巴韦林-13C5 由于其稳定同位素标记而独一无二,这使得在各种分析和研究应用中能够进行精确的定量和追踪。 这种标记在研究利巴韦林的药代动力学和代谢途径时具有显著优势,不会受到内源性化合物的干扰 .
相似化合物的比较
Ribavirin: The non-labeled version of Ribavirin, widely used as an antiviral agent.
Tecadenoson: Another nucleoside analog with antiviral properties.
Cladribine: A nucleoside analog used in the treatment of certain cancers and viral infections
Uniqueness: Ribavirin-13C5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various analytical and research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Ribavirin without interference from endogenous compounds .
生物活性
Ribavirin-13C5, a stable isotope-labeled analog of ribavirin, is a synthetic guanosine nucleoside with significant antiviral properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.
Overview of Ribavirin
Ribavirin is primarily recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses, including the Hepatitis C virus (HCV), respiratory syncytial virus (RSV), and others. Its efficacy is often enhanced when used in combination with other antiviral agents, such as interferons. The compound's mechanisms include inhibition of viral RNA synthesis, modulation of immune responses, and interference with viral replication processes.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Viral RNA Polymerase : Ribavirin triphosphate (RTP) directly inhibits the viral RNA-dependent RNA polymerase, preventing the correct nucleotide binding necessary for viral replication .
- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Ribavirin-5′-monophosphate acts as a competitive inhibitor of IMPDH, leading to decreased intracellular GTP pools. This reduction limits the synthesis of viral proteins and hampers viral genome replication .
- Increased Mutation Rates : The incorporation of ribavirin into viral RNA can lead to increased mutation rates, which may result in the extinction of viral populations .
- Immunomodulatory Effects : Ribavirin enhances T-helper type 1 responses while suppressing type 2 responses, potentially improving the host's antiviral immune response .
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in a study involving healthy volunteers who received both intravenous and oral formulations. Key findings include:
- Bioavailability : The mean bioavailability of ribavirin was approximately 51.8% ± 21.8%, indicating significant absorption following oral administration .
- Half-Life : The γ-phase half-life was found to be around 37.0 ± 14.2 hours, suggesting prolonged activity in the system .
Table 1: Pharmacokinetic Data for this compound
Parameter | Intravenous (IV) | Oral |
---|---|---|
Mean Maximum Concentration (ng/ml) | 4187 | 638 |
Bioavailability (%) | N/A | 51.8 ± 21.8 |
Half-Life (hours) | N/A | 37.0 ± 14.2 |
Efficacy in Hepatitis C Treatment
A notable study demonstrated that ribavirin significantly improved sustained virologic response rates when combined with direct-acting antivirals (DAAs) in HCV patients. For instance, adding ribavirin to Technivie therapy increased SVR from 90% to 97% in genotype 1a patients .
Antitumor Activity
Recent investigations have also revealed the potential antitumor effects of ribavirin in malignant glioma cell lines. Treatment with ribavirin led to:
- Induction of double-strand breaks in DNA.
- Increased expression of phosphorylated ATM protein.
- Apoptosis induction via caspase activation pathways.
These findings suggest that ribavirin may serve as a therapeutic agent beyond antiviral applications, particularly in oncology .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-XYJHPSJVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。